2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile
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Overview
Description
The compound “2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile” is a complex organic molecule. It contains a benzyl group, which is a common substituent in organic chemistry . The tert-butyl group in the molecule is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Triethylamine is known to mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is a common protecting group in organic chemistry . The benzyl group is a common substituent in organic chemistry .Chemical Reactions Analysis
This compound, like other benzyl esters, can undergo a variety of reactions. For example, it can undergo esterification reactions mediated by triethylamine . It can also participate in benzyne-mediated esterification of carboxylic acids and alcohols .Scientific Research Applications
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants Environmental and Toxicological Insights
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are utilized across various industries to prevent oxidative damage and extend product shelf life. Investigations into SPAs have highlighted their widespread environmental occurrence, potential for human exposure through food, dust, and personal care products, and associated toxicity concerns, such as hepatic toxicity and endocrine disruption. This underscores the importance of researching novel SPAs with reduced toxicity and environmental impact, an area where derivatives like 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile might find relevance (Liu & Mabury, 2020).
Benzoxaboroles and Their Applications
Benzoxaboroles Versatile Compounds with Expanding Applications
Benzoxaboroles, as derivatives of phenylboronic acids, share structural motifs with the targeted compound, exhibiting a wide range of applications from organic synthesis to clinical trials due to their biological activities. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, indicating a broader scope of scientific research applications that could extend to similar compounds (Adamczyk-Woźniak et al., 2009).
Advanced Synthesis Techniques
Innovations in Synthesis Potential for New Antineoplastic Agents
Research into novel synthesis methods for compounds such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has demonstrated significant potential in drug development, offering insights into the synthesis of complex molecules with enhanced tumour-selective toxicity. This suggests a promising research direction for complex nitriles, potentially including 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile, in the development of new antineoplastic agents (Hossain et al., 2020).
Environmental and Bioremediation Aspects
Biodegradation of Fuel Additives MTBE and Related Compounds
Studies on the biodegradation and fate of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the environment offer a pertinent lens through which the environmental behavior of similar complex organic compounds can be understood. Research has shown that MTBE and its derivatives are capable of undergoing biotransformation under certain conditions, a finding that could inform environmental management and bioremediation strategies for related compounds (Fiorenza & Rifai, 2003).
Future Directions
The future directions for research on this compound could include exploring its potential applications in synthetic organic chemistry, as well as investigating its reactivity under different conditions. Further studies could also focus on developing more efficient and sustainable methods for its synthesis .
properties
IUPAC Name |
2-(5-tert-butyl-2-phenylmethoxyphenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-20(2,3)17-11-12-19(18(13-17)21(4,5)15-22)23-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNXXSOKIYYHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732340 |
Source
|
Record name | 2-[2-(Benzyloxy)-5-tert-butylphenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile | |
CAS RN |
1246213-27-3 |
Source
|
Record name | 5-(1,1-Dimethylethyl)-α,α-dimethyl-2-(phenylmethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Benzyloxy)-5-tert-butylphenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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